molecular formula C24H29N3O3 B12178619 N-[5-(acetylamino)-2-methoxyphenyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide

N-[5-(acetylamino)-2-methoxyphenyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide

Cat. No.: B12178619
M. Wt: 407.5 g/mol
InChI Key: DSXKECACXGUMAJ-UHFFFAOYSA-N
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Description

N-[5-(Acetylamino)-2-methoxyphenyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide is a synthetic small molecule characterized by a central indole scaffold substituted with a propan-2-yl group at the 1-position and linked via a butanamide chain to a 5-acetylamino-2-methoxyphenyl moiety. The indole core, a privileged structure in medicinal chemistry, is known for diverse biological activities, including receptor modulation and enzyme inhibition .

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-4-(1-propan-2-ylindol-3-yl)butanamide

InChI

InChI=1S/C24H29N3O3/c1-16(2)27-15-18(20-9-5-6-10-22(20)27)8-7-11-24(29)26-21-14-19(25-17(3)28)12-13-23(21)30-4/h5-6,9-10,12-16H,7-8,11H2,1-4H3,(H,25,28)(H,26,29)

InChI Key

DSXKECACXGUMAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCCC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Functionalization of the Indole Core: The indole core is then functionalized with a butanamide group through a series of reactions, including acylation and amination.

    Introduction of the Methoxy and Acetylamino Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the indole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and their reported activities, synthesis, and physicochemical properties:

Structural and Functional Analogues

Compound Name Core Structure Key Substituents/Modifications Reported Activity/Properties Source
Target Compound : N-[5-(Acetylamino)-2-methoxyphenyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide Indole 1-(propan-2-yl), butanamide linker, 5-acetylamino-2-methoxyphenyl Hypothesized CNS/receptor modulation N/A
Octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl) sulfamoyl) carbamate (1) Indole Sulfamoyl carbamate, 2-methoxyphenyl Anti-proliferative activity (unspecified)
N-(2-(5-(4-Methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide (2) Imidazole-indole hybrid 4-pentylbenzenesulfonamide, pyridinyl Synthesized via modified Weinstein protocol
2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide Indazole Ethoxyphenyl, morpholine-carbonyl, fluoro substituent Anti-proliferative activity (cell-based)
Compound 138 (Marine-derived) Indole Dichloroacetamide, 3-hydroxypropan-2-yl Analgesic activity, chloramphenicol-like
5-HT6 Antagonists (4g, 4j) Indole Iodophenylsulfonyl/naphthylsulfonyl, piperazine-ethanol Potent 5-HT6 receptor antagonism

Physicochemical and ADME Properties

  • Solubility: The 2-methoxy and 5-acetylamino groups may improve aqueous solubility relative to halogenated derivatives (e.g., Compound 138) .
  • Metabolic Stability : The absence of ester or sulfonyl groups in the target compound could reduce susceptibility to hydrolysis compared to ’s antagonists .

Biological Activity

N-[5-(acetylamino)-2-methoxyphenyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features several functional groups that contribute to its biological activity:

  • Acetylamino Group : Enhances solubility and reactivity.
  • Methoxy Group : Potentially increases interaction with biological targets.
  • Indole Moiety : Known for various pharmacological properties.

The molecular formula is C19H24N2O3C_{19}H_{24}N_{2}O_{3}, with a molecular weight of approximately 320.41 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Indole Derivative : Starting from commercially available indole substrates.
  • Acetylation Reaction : Introducing the acetylamino group.
  • Coupling Reaction : Attaching the methoxyphenyl moiety to form the final product.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that it may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), leading to reduced production of pro-inflammatory mediators.

Analgesic Effects

The compound has also been studied for its analgesic properties. Mechanistic studies suggest that it may interact with pain signaling pathways, potentially acting on receptors involved in nociception, such as opioid receptors or TRPV channels.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Inflammatory Models :
    • Objective : To assess anti-inflammatory effects in animal models.
    • Findings : The compound significantly reduced edema in paw models induced by carrageenan, indicating potent anti-inflammatory activity.
  • Pain Relief Assessment :
    • Objective : Evaluate analgesic properties using thermal and chemical nociceptive tests.
    • Results : Demonstrated a dose-dependent reduction in pain responses comparable to standard analgesics like ibuprofen.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
AcetaminophenPara-hydroxyacetanilide structureAnalgesic, antipyretic
IndomethacinIndole structure with carboxylic acidNon-steroidal anti-inflammatory
This compoundUnique combination of acetylamino and methoxy groupsAnti-inflammatory, analgesic

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of COX Enzymes : Reducing prostaglandin synthesis involved in inflammation.
  • Modulation of Pain Pathways : Interaction with pain receptors leading to decreased sensitivity to pain stimuli.

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